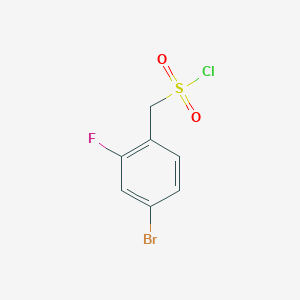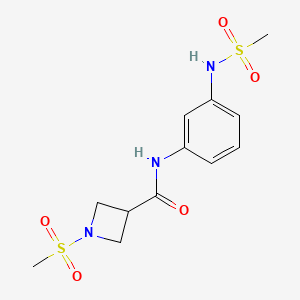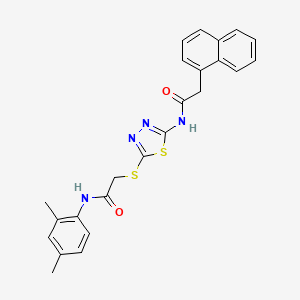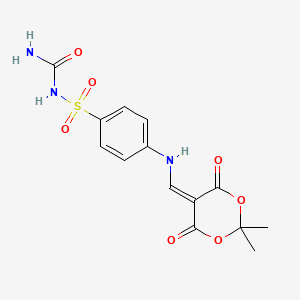![molecular formula C16H12Cl2O3 B2572039 (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid CAS No. 773131-40-1](/img/structure/B2572039.png)
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid, also known as BDPAA, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid acts as a histone deacetylase inhibitor, which means that it inhibits the activity of enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA in the nucleus of cells. Acetylation of histones is an important mechanism for regulating gene expression. By inhibiting histone deacetylases, (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. It is also stable and can be stored for long periods of time. However, (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid. One area of research is the development of more water-soluble analogs of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid that can be used in aqueous solutions. Another area of research is the investigation of the effects of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid on other cellular signaling pathways. (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to inhibit the activity of histone deacetylases, but it may also have other targets in cells. Finally, (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid could be investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Métodos De Síntesis
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can be synthesized using various methods, including the Heck reaction, Suzuki reaction, and Wittig reaction. The most commonly used method for synthesizing (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid is the Heck reaction, which involves the coupling of 4-(Benzyloxy)-3,5-dichlorobenzene with acrylic acid using a palladium catalyst. The reaction can be carried out in various solvents such as DMF, DMSO, or THF at elevated temperatures.
Aplicaciones Científicas De Investigación
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been used in various scientific research applications, including the development of new drugs, the study of protein-protein interactions, and the investigation of cellular signaling pathways. (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Propiedades
IUPAC Name |
(E)-3-(3,5-dichloro-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRIHXOQXBHDIE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)
![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)




![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)
![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)
![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)
![8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2571974.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2571975.png)
![N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide](/img/structure/B2571976.png)
![9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2571977.png)
